molecular formula C9H9BrFI B14052213 1-(3-Bromopropyl)-2-fluoro-4-iodobenzene

1-(3-Bromopropyl)-2-fluoro-4-iodobenzene

Katalognummer: B14052213
Molekulargewicht: 342.97 g/mol
InChI-Schlüssel: QXYQFJWMFDOFLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-2-fluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, fluoro, and iodo groups

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-2-fluoro-4-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure the efficient synthesis of the compound. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-2-fluoro-4-iodobenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-4-iodobenzene involves its ability to participate in various chemical reactions. The presence of multiple halogen atoms allows for selective activation and functionalization of the benzene ring. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromopropyl)-2-fluoro-4-iodobenzene can be compared with other halogenated aromatic compounds, such as:

Eigenschaften

Molekularformel

C9H9BrFI

Molekulargewicht

342.97 g/mol

IUPAC-Name

1-(3-bromopropyl)-2-fluoro-4-iodobenzene

InChI

InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-8(12)6-9(7)11/h3-4,6H,1-2,5H2

InChI-Schlüssel

QXYQFJWMFDOFLY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1I)F)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.